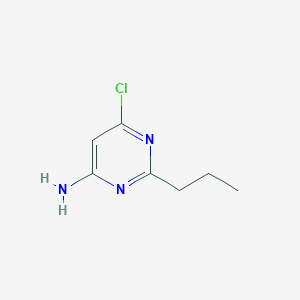

4-Amino-6-chloro-2-(n-propyl)pyrimidine

Description

Properties

Molecular Formula |

C7H10ClN3 |

|---|---|

Molecular Weight |

171.63 g/mol |

IUPAC Name |

6-chloro-2-propylpyrimidin-4-amine |

InChI |

InChI=1S/C7H10ClN3/c1-2-3-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3,(H2,9,10,11) |

InChI Key |

HAZFBOMBFWOELC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=CC(=N1)Cl)N |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Agents

The compound has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of pyrimidine, including 4-amino-6-chloro-2-(n-propyl)pyrimidine, exhibit significant activity against various bacterial strains. Notably, studies have shown that modifications to the pyrimidine core can enhance antibacterial properties, making it a candidate for developing new antibiotics .

Anticancer Properties

Research has demonstrated that pyrimidine derivatives can inhibit specific enzymes involved in cancer progression. For instance, this compound has been evaluated in the context of PRMT5 inhibition, which is crucial for cancer cell proliferation. Compounds with similar structures have shown promising results in preclinical trials, suggesting that this compound could be a lead structure for anticancer drug development .

Neuropharmacology

The compound's interaction with adrenoceptors has been studied, revealing selective affinity for alpha 2-adrenoceptors. This selectivity suggests potential applications in treating conditions like hypertension and anxiety disorders. The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrimidine ring significantly influence receptor affinity and efficacy .

Herbicides

This compound and its derivatives are being explored as herbicides due to their ability to inhibit specific metabolic pathways in plants. The synthesis of related compounds has shown effectiveness against various weed species, indicating potential for use in agricultural settings to improve crop yield by controlling unwanted vegetation .

Plant Growth Regulators

Research suggests that certain pyrimidine derivatives can act as plant growth regulators, promoting growth or enhancing resistance to environmental stresses. These compounds can be integrated into agricultural practices to optimize plant health and productivity .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. Recent advancements in synthetic methodologies emphasize environmentally friendly approaches, which are crucial for industrial applications. Various synthetic routes have been documented, showcasing the versatility of this compound in generating derivatives with enhanced biological activity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated against Gram-positive bacteria | Showed significant inhibition at low concentrations |

| PRMT5 Inhibition Study | Assessed anticancer potential | Demonstrated IC50 values indicating strong inhibitory effects |

| Adrenoceptor Binding Study | Investigated neuropharmacological effects | Identified selective binding affinity for alpha 2-adrenoceptors |

Comparison with Similar Compounds

Substituent Impact Analysis :

- Alkyl Chain Length : The n-propyl group in the target compound provides intermediate lipophilicity compared to methyl (lower solubility) and isopropyl (higher steric hindrance). This balance may optimize its performance in electrochemical coupling reactions, where steric effects and electronic factors influence reaction efficiency .

- Electron-Withdrawing Groups: The chlorine atom at C6 enhances electrophilicity, facilitating nucleophilic aromatic substitution. This reactivity is shared with analogues like 2-Amino-4-chloro-6-methylpyrimidine but modulated by adjacent substituents .

- Hydrogen-Bonding Capacity: Amino and annular nitrogen atoms enable robust hydrogen-bonding networks, as seen in 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine. However, dimethylamino groups may reduce hydrogen-bond donor capacity compared to primary amines .

Physicochemical Properties

- 4-Amino-6-chloro-2-(methylthio)pyrimidine: Melts at 130–132°C . 2-Amino-4-chloro-6-methylpyrimidine: Likely lower due to reduced molecular complexity.

Solubility :

- The n-propyl chain improves organic solvent compatibility compared to polar substituents (e.g., methylthio in ).

Preparation Methods

Ammonolysis of 2-(n-Propyl)-4,6-dichloropyrimidine

The most widely documented method involves the selective ammonolysis of 2-(n-propyl)-4,6-dichloropyrimidine. This two-step process begins with the synthesis of the dichlorinated precursor, followed by controlled amination at the 4-position.

Reaction Mechanism and Conditions

In a typical procedure, 2-(n-propyl)-4,6-dichloropyrimidine is suspended in water at a 1:16–33 molar ratio relative to water. The mixture is heated to 30–60°C, and ammonia gas is introduced under atmospheric pressure until the residual dichloropyrimidine content falls below 0.1% (HPLC area %). The reaction’s exothermic nature necessitates precise temperature control to prevent over-amination or decomposition.

Workup and Isolation

Post-reaction, the solution is cooled to 4°C to crystallize the product. Filtration and washing with ice-cold water yield a crude solid, which is vacuum-dried at 60°C to obtain this compound. Patent data indicate yields exceeding 90% with HPLC purity >99%.

Amination with Alternative Nitrogen Nucleophiles

While ammonia is standard, alkylamines (e.g., methylamine, dimethylamine) can substitute the 4-chloro group, though this modifies the final product. For the target compound, strict adherence to ammonia is critical to preserve the primary amine functionality.

Critical Process Parameters

Temperature and Stoichiometry

Optimal ammonolysis occurs at 50–55°C, balancing reaction rate and selectivity. Sub-stoichiometric ammonia (1:2–8 molar ratio relative to dichloropyrimidine) minimizes byproducts such as 4,6-diamino derivatives. Excess ammonia risks over-amination at the 6-position, necessitating rigorous gas flow control.

Solvent Systems and Catalysis

Water serves as the primary solvent due to its cost-effectiveness and ability to dissolve ammonia. Alkaline catalysts (e.g., NaOH) are omitted in the amination step to avoid hydrolysis of the 6-chloro group.

Analytical and Quality Control Protocols

HPLC Methodology

Reaction progress is monitored using a reversed-phase HPLC system with the following parameters:

-

Column: Inertsil ODS-3 (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile/0.02 M KH₂PO₄ buffer (35:65 v/v, pH 3.0)

-

Flow Rate: 0.7 mL/min

-

Detection: UV at 252 nm

Residual dichloropyrimidine must be ≤0.1% (area %) to meet purity specifications.

Impurity Profiling

Common impurities include:

-

Impurity 2: Likely 4,6-diamino-2-(n-propyl)pyrimidine (≤0.7% area %)

-

Impurity 3: 6-Alkoxy derivatives from residual alcohol contamination (≤0.4% area %)

Scalability and Industrial Adaptations

Large-Scale Production

Example 16 of the cited patent demonstrates scalability using a 20 L reactor. Key modifications include:

-

Gas Distribution: Sparging ammonia through a dip tube to enhance mass transfer.

-

Crystallization: Continuous cooling systems to maintain 4°C during product isolation.

Yield and Efficiency

Batch sizes up to 5 kg afford consistent yields of 91–92% with moisture content ≤0.1%. Solvent recovery systems for water and unreacted ammonia improve cost-efficiency.

Comparative Data Table: Optimization of Amination Conditions

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Reaction Temperature | 50–55°C | Higher temps → Faster kinetics but risk byproducts |

| NH₃:Dichloro Ratio | 1:4–6 | Substoichiometric ratios minimize di-amination |

| Crystallization Temp | 4°C | Maximizes product recovery |

| Drying Conditions | 60°C, −0.09 MPa | Prevents thermal decomposition |

Challenges and Mitigation Strategies

Byproduct Formation

-

Di-amination: Controlled ammonia dosing and real-time HPLC monitoring reduce 4,6-diamino impurities.

-

Hydrolysis: Strict pH control (neutral to slightly acidic) preserves the 6-chloro group.

Solvent Management

Water recycling after crystallization cuts waste generation. Ice-cold washes prevent product solubility losses.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-6-chloro-2-(n-propyl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

A common approach involves nucleophilic substitution or condensation reactions. For example, substituting chlorine at the 6-position with an amino group under controlled pH (e.g., using ammonia in ethanol) while maintaining the n-propyl substituent at the 2-position. Optimization includes temperature control (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements may involve microwave-assisted synthesis or catalytic methods, as seen in analogous pyrimidine derivatives .

Q. How should researchers safely handle and store this compound to minimize hazards during experiments?

Safety protocols include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : In airtight containers under inert gas (N₂), away from light and moisture, at 2–8°C.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. These guidelines align with handling protocols for structurally similar chloropyrimidines .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- ¹H/¹³C NMR : To confirm substituent positions (e.g., n-propyl at C2, amino at C4).

- FT-IR : Identify NH₂ stretching (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular weight (calc. for C₇H₁₁ClN₄: 186.06 g/mol).

- Elemental Analysis : Validate purity (>98%) and stoichiometry. X-ray crystallography (if crystals are obtainable) provides definitive confirmation, as demonstrated for related pyrimidines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?

- Cross-Validation : Compare data from multiple sources (e.g., NIST standards, peer-reviewed journals).

- Purity Assessment : Use HPLC (>95% purity threshold) to rule out impurities affecting properties.

- Standardized Methods : Replicate measurements using controlled conditions (e.g., DSC for melting points, shake-flask method for solubility). Discrepancies may arise from polymorphic forms or solvent interactions, as observed in analogous compounds .

Q. What strategies are employed to determine the hydrogen-bonding patterns and crystal packing of this compound derivatives using X-ray crystallography?

- Crystallization : Slow evaporation from solvents like DMSO/water or ethanol.

- Data Collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Analysis : Software suites (e.g., SHELX, OLEX2) to model hydrogen bonds (N–H···N/Cl) and π-π stacking. For example, the crystal structure of 6-Chloro-N⁴,N⁴-dimethylpyrimidine-2,4-diamine revealed intermolecular N–H···N bonds stabilizing the lattice .

Q. How can computational chemistry methods predict the reactivity and biological interactions of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to assess binding affinities.

- MD Simulations : Analyze stability of ligand-receptor complexes in physiological conditions. PubChem-derived parameters (e.g., logP, polar surface area) guide bioavailability predictions .

Notes on Data Contradiction and Methodology

- Conflicting Biological Activity : If inconsistent results arise in bioassays, validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) and check for off-target effects.

- Synthetic Byproducts : Use LC-MS to identify side products (e.g., dechlorinated or alkylated derivatives) and refine reaction stoichiometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.